molecular formula C6H7N3O2S B13632145 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B13632145
M. Wt: 185.21 g/mol
InChI Key: QEHGOWLKIWRGIK-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features both a thiadiazole and an azetidine ring. The presence of these rings imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research. The thiadiazole ring is known for its biological activity, while the azetidine ring is notable for its strain-driven reactivity.

Preparation Methods

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring due to its ring strain. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with biomolecules such as proteins and DNA, leading to its biological activity . The azetidine ring, due to its strain, can undergo ring-opening reactions that are crucial for its reactivity.

Comparison with Similar Compounds

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C6H7N3O2S/c10-5(11)4-1-9(2-4)6-8-7-3-12-6/h3-4H,1-2H2,(H,10,11)

InChI Key

QEHGOWLKIWRGIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NN=CS2)C(=O)O

Origin of Product

United States

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